Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-
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Overview
Description
Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- is a chemical compound with a complex structure that includes an indole ring substituted with a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- typically involves the reaction of indole derivatives with dimethylaminoethyl reagents. One common method is the alkylation of indole with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: A carbodiimide compound used in peptide synthesis and protein crosslinking.
Uniqueness
Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(17)11-4-5-14-13(8-11)12(9-15-14)6-7-16(2)3/h4-5,8-9,15H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCPLRMTEPSADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC=C2CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275587 |
Source
|
Record name | Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65487-75-4 |
Source
|
Record name | Ethanone, 1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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